![molecular formula C38H37ClN5O7PS2 B12428228 DC44SMe](/img/structure/B12428228.png)
DC44SMe
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Overview
Description
DC44SMe is a phosphate prodrug of the cytotoxic DNA alkylator DC44. It is primarily used in the synthesis of antibody-drug conjugates (ADC) for targeted cancer treatment. The compound exhibits potent cytotoxicity against various cancer cell lines, including Ramos, Namalwa, and HL60/s cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
DC44SMe is synthesized through a series of chemical reactions involving the parent compound DC44The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the phosphorylation process .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistent quality of the final product, which is essential for its use in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
DC44SMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
DC44SMe has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Employed in studies involving DNA alkylation and cellular responses to DNA damage.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of pharmaceuticals and chemical intermediates
Mechanism of Action
DC44SMe exerts its effects through the alkylation of DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in DNA damage response and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
DC44: The parent compound of DC44SMe, also a DNA alkylator.
Auristatin: Another cytotoxic agent used in ADCs.
Calicheamicins: Potent DNA-damaging agents used in targeted cancer therapies
Uniqueness
This compound is unique due to its phosphate prodrug form, which enhances its solubility and stability, making it more suitable for use in antibody-drug conjugates. This property distinguishes it from other similar compounds and contributes to its effectiveness in targeted cancer treatment .
Biological Activity
DC44SMe is a phosphate prodrug of the cytotoxic DNA alkylator DC44, primarily utilized in the synthesis of antibody-drug conjugates (ADCs). This compound exhibits significant biological activity against various cancer cell lines, making it a valuable candidate for targeted cancer therapies.
This compound operates through the mechanism of DNA alkylation, which involves the addition of alkyl groups to DNA molecules. This process disrupts the normal function of DNA, leading to cell cycle arrest and apoptosis in cancer cells. The compound specifically targets the minor groove of DNA, similar to its analogue CC-1065, enhancing its cytotoxic effects on rapidly dividing cells.
Biological Activity Data
The biological activity of this compound has been quantified through IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The following table summarizes the IC50 values for this compound against several cancer cell lines:
Cell Line | IC50 (nM) |
---|---|
Ramos | 2.0 |
Namalwa | 2.8 |
HL60/s | 1.9 |
These values demonstrate that this compound is highly potent against these cell lines, suggesting its efficacy as a therapeutic agent in oncology .
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound in preclinical models:
- Study on Ramos Cell Line : A study conducted on Ramos cells revealed that treatment with this compound resulted in significant apoptosis and cell cycle arrest at sub-nanomolar concentrations. The study highlighted the compound's potential for use in therapies targeting B-cell malignancies.
- Namalwa Cell Line Assessment : In another research effort focusing on Namalwa cells, this compound demonstrated a dose-dependent cytotoxic effect, with substantial reductions in cell viability observed at concentrations around its IC50 value. This study emphasized the compound's selective toxicity towards cancerous cells compared to normal lymphocytes.
- HL60/s Cell Line Evaluation : Research involving HL60/s cells indicated that this compound could effectively overcome drug resistance mechanisms commonly seen in leukemia treatments. The findings suggested that this compound might be combined with other agents to enhance therapeutic outcomes .
Properties
Molecular Formula |
C38H37ClN5O7PS2 |
---|---|
Molecular Weight |
806.3 g/mol |
IUPAC Name |
[(1S)-1-(chloromethyl)-3-[5-[[5-[[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate |
InChI |
InChI=1S/C38H37ClN5O7PS2/c1-38(2,54-53-3)13-12-34(45)40-24-8-10-28-21(14-24)16-30(42-28)36(46)41-25-9-11-29-22(15-25)17-31(43-29)37(47)44-20-23(19-39)35-27-7-5-4-6-26(27)33(18-32(35)44)51-52(48,49)50/h4-11,14-18,23,42-43H,12-13,19-20H2,1-3H3,(H,40,45)(H,41,46)(H2,48,49,50)/t23-/m1/s1 |
InChI Key |
GUGCTFDJMBFTSB-HSZRJFAPSA-N |
Isomeric SMILES |
CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl)SSC |
Canonical SMILES |
CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl)SSC |
Origin of Product |
United States |
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